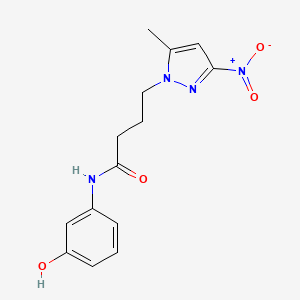
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine, also known as MPO, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been studied in various scientific fields, including cancer research, inflammation, and oxidative stress. In cancer research, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to inhibit the growth of cancer cells by blocking the activity of a specific enzyme. Inflammation is a common factor in many diseases, and N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to reduce inflammation by inhibiting the activity of certain immune cells. Additionally, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to reduce oxidative stress, which is a factor in many age-related diseases.
Mecanismo De Acción
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine works by inhibiting the activity of a specific enzyme, which is involved in various cellular processes. This enzyme is known as poly(ADP-ribose) polymerase, or PARP. By blocking the activity of PARP, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine prevents the repair of damaged DNA, leading to cell death. Additionally, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to inhibit the activity of certain immune cells, which reduces inflammation.
Biochemical and Physiological Effects
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to have various biochemical and physiological effects. In cancer cells, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine induces apoptosis, or programmed cell death. N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has also been shown to reduce inflammation by inhibiting the activity of certain immune cells. Additionally, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to reduce oxidative stress, which is a factor in many age-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine in lab experiments is its specificity. N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine targets a specific enzyme, which reduces the potential for off-target effects. Additionally, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to be effective at low concentrations, which reduces the potential for toxicity. However, one limitation of using N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research of N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine. One area of research is the development of more effective synthesis methods to increase yield and purity. Additionally, further research is needed to understand the mechanism of action of N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine in cancer cells and immune cells. Finally, the potential therapeutic applications of N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine in various diseases, such as cancer and inflammation, should be explored further.
Conclusion
In conclusion, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine is a small molecule inhibitor that has shown potential therapeutic applications in various scientific fields. Its specificity, low toxicity, and effectiveness at low concentrations make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 3-pyridinylmethanol to form the intermediate, which is then reacted with N-methyl-2-chloropyridine-4-amine in the presence of a base to form the final product. The yield of this reaction is approximately 50%, and the purity can be increased through recrystallization.
Propiedades
IUPAC Name |
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-18-15(21-19-11)13-5-6-14(17-9-13)20(2)10-12-4-3-7-16-8-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTYFUBXEAAURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N(C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,4,6-trimethyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-oxo-2H-pyran-5-carboxamide](/img/structure/B5060665.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5060669.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5060678.png)
![1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5060686.png)

![2-{[2-(3-chlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5060700.png)
![4-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5060708.png)

![1-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B5060729.png)
![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)

![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)